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Compound of Interest

Compound Name: 4-Chlorocyclohexene

Cat. No.: B110399

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of 4-
chlorocyclohexene and related alternative compounds. The data presented herein is crucial
for understanding reaction mechanisms, predicting reactivity, and designing synthetic pathways
in various research and development settings.

Introduction to Solvolysis and Neighboring Group
Participation

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The rate of
solvolysis is highly dependent on the substrate structure, the solvent's ionizing power and
nucleophilicity, and the reaction temperature. In the case of 4-chlorocyclohexene, the
presence of the double bond in proximity to the reacting center introduces the possibility of
neighboring group participation (NGP), also known as anchimeric assistance. This
phenomenon, where the 1t-electrons of the double bond act as an internal nucleophile, can
significantly accelerate the reaction rate and influence the stereochemical outcome. The
participation of a double bond can lead to the formation of a non-classical carbocation
intermediate.

Comparative Kinetic Data
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While specific kinetic data for the solvolysis of 4-chlorocyclohexene is not readily available in
the searched literature, we can draw valuable comparisons from closely related systems. The
following table summarizes key kinetic parameters for the solvolysis of relevant cyclohexyl
derivatives. This data allows for an objective assessment of the factors influencing reactivity.

Temperature Rate Constant

Compound Solvent Relative Rate
(°C) (k, s7)

Cyclohexylcarbin o

Acetic Acid 70 1.35x 10> 1
yl Tosylate
Cyclohexylcarbin ) )

Formic Acid 70 4.68 x 104 34.7
yl Tosylate
Cyclopentylcarbi ) ]

Acetic Acid 70 1.22x10°* 9.0
nyl Tosylate
Cyclopentylcarbi ] ]

Formic Acid 70 1.10 x 102 815
nyl Tosylate
1-
Methylcyclohexyl  80% Ethanol 25 1.03x 1074 -
Chloride
1-Ethylcyclohexyl

] 80% Ethanol 25 1.73x 1074 -
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Data for cyclohexylcarbinyl and cyclopentylcarbinyl tosylates from a study on their solvolysis.
Data for 1-alkylcyclohexyl chlorides from a study on the solvolysis of 1-chloro-1-alkyl
cycloalkanes.[1]

Interpretation of Data:

The data clearly demonstrates the significant effect of solvent ionizing power on the solvolysis
rate. The rate of solvolysis for cyclohexylcarbinyl tosylate is over 30 times faster in the more
ionizing formic acid compared to acetic acid. Furthermore, the comparison between
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cyclopentylcarbinyl and cyclohexylcarbinyl systems highlights the influence of ring strain and
conformational effects on reactivity. The slower rate of solvolysis in six-membered ring
systems, as seen with 1-alkylcyclohexyl chlorides, can be attributed to the energy required to
convert the stable chair conformation to a transition state conformation.[1]

For 4-chlorocyclohexene, the double bond is suitably positioned to participate in the
departure of the leaving group. This anchimeric assistance is expected to result in a
significantly faster solvolysis rate compared to its saturated analog, cyclohexyl chloride. The Tt-
electrons of the double bond can stabilize the developing positive charge at the reaction center,
lowering the activation energy of the reaction.

Experimental Protocols

The following is a detailed methodology for conducting kinetic studies of solvolysis, adapted
from established procedures for similar substrates.

Objective: To determine the first-order rate constant for the solvolysis of a given chloroalkane in
a specific solvent system at a constant temperature.

Materials:

¢ Chloroalkane substrate (e.g., 4-chlorocyclohexene, tert-butyl chloride)

e Solvent (e.g., aqueous ethanol, aqueous acetone)

» Standardized sodium hydroxide solution (approx. 0.04 M)

e Indicator solution (e.g., bromophenol blue)

o Constant temperature bath

o Burette, pipettes, volumetric flasks, and other standard laboratory glassware
o Stopwatch

Procedure:
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e Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol-water) by
accurately measuring the required volumes of each component.

» Reaction Setup:
o Place a known volume of the solvent mixture into a reaction flask.
o Add a few drops of the indicator solution.

o Place the flask in the constant temperature bath and allow it to equilibrate to the desired
temperature.

« Initiation of Reaction:
o Accurately measure a small volume of the chloroalkane substrate.

o Rapidly add the substrate to the temperature-equilibrated solvent mixture and start the
stopwatch simultaneously. This is time t=0.

e Titration:
o Immediately begin titrating the liberated HCI with the standardized NaOH solution.

o Record the volume of NaOH solution required to reach the endpoint of the indicator at
various time intervals.

o Data Analysis:

o The concentration of the unreacted chloroalkane at any time 't' is proportional to (Voo - V1),
where Vo is the volume of NaOH required for complete reaction and Vt is the volume of
NaOH consumed at time 't'".

o The first-order rate constant (k) can be determined from the slope of a plot of In(Veo - Vt)
versus time, as described by the integrated rate law: In(Voo - Vt) = -kt + In(V).

Mandatory Visualizations
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Solvolysis Reaction Mechanism (SN1 with Neighboring
Group Participation)

Step 1: Ionization with Anchimeric Assistance

Slow (Rate-determining) > Non-classical Carbocation
(Homoallylic Cation)

Step 2: Nucle&ﬂﬂjc\AAttack

N li?é‘ég;]t”e) > Solvolysis Products

4-Chlorocyclohexene

Prepare Solvent Mixture and Equilibrate at Constant Temperature

Initiate Reaction by Adding Substrate (t=0)

Monitor Reaction Progress by Titrating Liberated Acid with Base at Timed Intervals

Determine Endpoint Volume (V) after Complete Reaction

Plot In(Veo - Vt) vs. Time

Calculate First-Order Rate Constant (k) from the Slope
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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